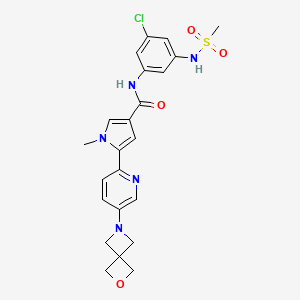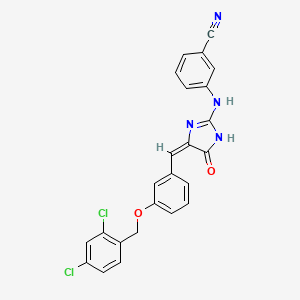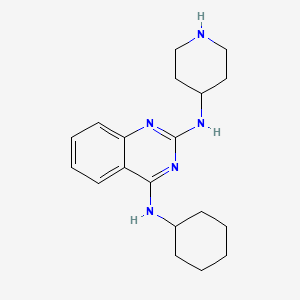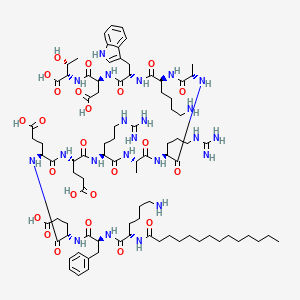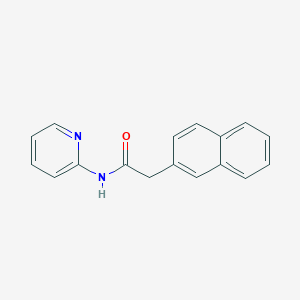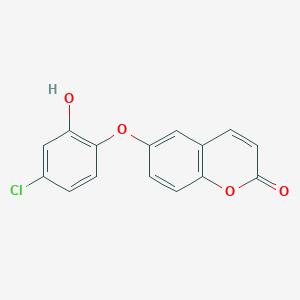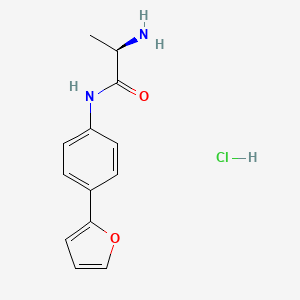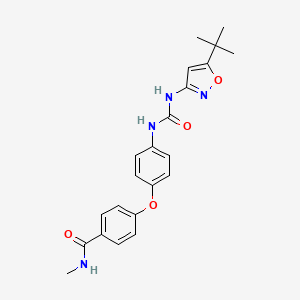![molecular formula C43H46F2N11NaO7S B15138052 [99mTc]Tc-6 C1](/img/structure/B15138052.png)
[99mTc]Tc-6 C1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [99mTc]Tc-6 C1 is a radiopharmaceutical agent that utilizes the radioisotope technetium-99m. Technetium-99m is widely used in diagnostic nuclear medicine due to its ideal nuclear properties, including a short half-life of approximately six hours and the emission of gamma rays suitable for imaging. The compound this compound is specifically designed for imaging applications, providing valuable insights into various physiological and pathological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [99mTc]Tc-6 C1 involves the coordination of technetium-99m with specific ligands to form a stable complex. The synthetic route typically includes the following steps:
Reduction of Pertechnetate: Sodium pertechnetate (NaTcO4) is reduced to a lower oxidation state of technetium using a reducing agent such as stannous chloride (SnCl2).
Ligand Coordination: The reduced technetium is then reacted with a ligand, such as a phosphine or a thiol, to form the desired complex. The reaction conditions often involve a pH range of 4-7 and a temperature of 25-37°C.
Purification: The resulting complex is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure radiochemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis modules to ensure consistency and reproducibility. Quality control measures, including radiochemical purity testing and sterility testing, are implemented to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
[99mTc]Tc-6 C1 undergoes various chemical reactions, including:
Oxidation-Reduction: The technetium center can undergo redox reactions, where it is reduced from a higher oxidation state (e.g., Tc(VII)) to a lower oxidation state (e.g., Tc(IV)).
Ligand Substitution: The ligands coordinated to technetium can be substituted with other ligands under specific conditions, altering the properties of the complex.
Complexation: Technetium can form complexes with various ligands, including phosphines, thiols, and amines.
Common Reagents and Conditions
Reducing Agents: Stannous chloride (SnCl2), ascorbic acid.
Ligands: Phosphines, thiols, amines.
Reaction Conditions:
pH 4-7, temperature 25-37°C.Major Products
The major products formed from these reactions are technetium complexes with different ligands, each exhibiting unique properties suitable for specific imaging applications.
Wissenschaftliche Forschungsanwendungen
[99mTc]Tc-6 C1 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in molecular imaging to visualize biological processes at the cellular and molecular levels.
Medicine: Widely used in diagnostic imaging to assess organ function, detect tumors, and monitor disease progression. Common applications include myocardial perfusion imaging, bone scans, and renal imaging.
Industry: Utilized in non-destructive testing to inspect materials and structures for defects.
Wirkmechanismus
The mechanism of action of [99mTc]Tc-6 C1 involves the emission of gamma rays from technetium-99m, which are detected by imaging devices such as gamma cameras or single photon emission computed tomography (SPECT) scanners. The compound targets specific tissues or organs based on the properties of the coordinated ligands, allowing for precise imaging of physiological and pathological processes. The molecular targets and pathways involved depend on the specific ligands used in the complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Technetium-99m tetrofosmin: Used for myocardial perfusion imaging.
Technetium-99m sestamibi: Employed in cardiac imaging and tumor detection.
Technetium-99m MAG3: Used for renal imaging.
Uniqueness
[99mTc]Tc-6 C1 is unique due to its specific ligand coordination, which imparts distinct properties suitable for targeted imaging applications. Compared to other technetium-99m complexes, this compound may offer advantages in terms of stability, biodistribution, and imaging resolution.
Eigenschaften
Molekularformel |
C43H46F2N11NaO7S |
|---|---|
Molekulargewicht |
921.9 g/mol |
IUPAC-Name |
sodium;2-[(E)-[[5-[(2S)-2-[4-[3-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]-methylamino]propyl]piperazine-1-carbonyl]pyrrolidine-1-carbonyl]pyridin-2-yl]hydrazinylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C43H47F2N11O7S.Na/c1-52(31-10-11-35-34(22-31)33(13-14-47-35)40(58)49-27-39(57)56-28-43(44,45)23-32(56)24-46)15-5-16-53-18-20-54(21-19-53)42(60)36-7-4-17-55(36)41(59)30-9-12-38(48-25-30)51-50-26-29-6-2-3-8-37(29)64(61,62)63;/h2-3,6,8-14,22,25-26,32,36H,4-5,7,15-21,23,27-28H2,1H3,(H,48,51)(H,49,58)(H,61,62,63);/q;+1/p-1/b50-26+;/t32-,36-;/m0./s1 |
InChI-Schlüssel |
RTSGTQWWYDJRKZ-OLBAGWHUSA-M |
Isomerische SMILES |
CN(CCCN1CCN(CC1)C(=O)[C@@H]2CCCN2C(=O)C3=CN=C(C=C3)N/N=C/C4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(C[C@H]7C#N)(F)F.[Na+] |
Kanonische SMILES |
CN(CCCN1CCN(CC1)C(=O)C2CCCN2C(=O)C3=CN=C(C=C3)NN=CC4=CC=CC=C4S(=O)(=O)[O-])C5=CC6=C(C=CN=C6C=C5)C(=O)NCC(=O)N7CC(CC7C#N)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


